molecular formula C₇¹³C₅H₁₁NO₆ B1141019 Nitecapone-13C5 CAS No. 1216671-39-4

Nitecapone-13C5

货号: B1141019
CAS 编号: 1216671-39-4
分子量: 270.18
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Nitecapone-13C5 (CAS 1216671-39-4) is a carbon-13 isotopically labeled derivative of nitecapone (CAS 116313-94-1), a potent inhibitor of catechol-O-methyltransferase (COMT). COMT is an enzyme critical in the metabolism of catecholamines, such as dopamine and norepinephrine, making COMT inhibitors valuable in neurological research, particularly for Parkinson’s disease .

The isotopic labeling with five carbon-13 atoms enables advanced metabolic tracing, allowing researchers to monitor drug distribution, enzymatic activity, and metabolic flux with high precision using techniques like mass spectrometry or nuclear magnetic resonance (NMR) . Structurally, this compound retains the parent compound’s core features: a 3,4-dihydroxy-5-nitrophenyl group linked to a methylene-pentanedione moiety.

属性

IUPAC Name

3-[(3,4-dihydroxy-5-nitrophenyl)methylidene](1,2,3,4,5-13C5)pentane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO6/c1-6(14)9(7(2)15)3-8-4-10(13(18)19)12(17)11(16)5-8/h3-5,16-17H,1-2H3/i1+1,2+1,6+1,7+1,9+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMRZALMHVUCIN-VJQWXDCTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[13CH3][13C](=O)[13C](=CC1=CC(=C(C(=C1)O)O)[N+](=O)[O-])[13C](=O)[13CH3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Carbon-13 Incorporation via Cyanide Precursors

The introduction of carbon-13 into this compound primarily relies on sodium [13C]cyanide as the isotopic source. In a protocol adapted from the synthesis of [carboxy-13C]4-nitrophenylacetic acid, sodium [13C]cyanide reacts with benzyl chloride to form a 13C-labeled benzyl cyanide intermediate. This reaction achieves ∼75% isotope utilization, with the remaining unreacted cyanide recovered for reuse. For this compound, the cyanide group is strategically positioned at the α-carbon of the acrylamide side chain, requiring precise stoichiometric control to avoid isotopic dilution.

Regioselective Nitration and Demethylation

The nitration of vanillin derivatives, as detailed in the Entacapone synthesis patent (CN103130681A), provides a model for functionalizing the aromatic ring of this compound. Using calcium nitrate tetrahydrate in acetic acid, vanillin undergoes nitration at the 5-position to yield 3-methoxy-4-hydroxy-5-nitrobenzaldehyde. Subsequent demethylation with aluminum chloride in acetonitrile generates the catechol intermediate, which is critical for COMT binding affinity. This two-step sequence ensures regioselectivity while minimizing byproducts such as Z-isomers.

Synthetic Pathways and Reaction Optimization

Condensation with N,N-Diethylcyanoacetamide

The key coupling reaction involves the 13C-labeled catechol intermediate (3,4-dihydroxy-5-nitrobenzaldehyde) and N,N-diethylcyanoacetamide. Conducted in the presence of organic bases like piperidine, this Knoevenagel condensation forms the E-isomer of this compound with >90% yield. The reaction mechanism proceeds via a nucleophilic attack on the aldehyde group, followed by dehydration to form the α,β-unsaturated nitrile. Steric hindrance from the diethyl groups ensures preferential formation of the E-configuration, crucial for COMT inhibition activity.

Table 1: Reaction Conditions for this compound Condensation

ParameterOptimal ValueEffect on Yield/Purity
Base CatalystPiperidineEnhances E-isomer selectivity
SolventAnhydrous EthanolMinimizes hydrolysis
Temperature60–70°CBalances kinetics/equilibrium
Reaction Time4–6 hoursCompletes dehydration

Acidic Workup and Isomer Purity

Post-condensation, the reaction mixture is treated with hydrochloric acid to protonate the enolate intermediate, yielding the free acid form of this compound. This step eliminates residual base and ensures quantitative dissociation of the E-isomer salt. Impurities such as the Z-isomer are reduced to <0.01% through recrystallization from ethanol-water mixtures, as confirmed by high-performance liquid chromatography (HPLC).

Analytical Validation and Quality Control

Isotopic Purity Assessment

Liquid chromatography-mass spectrometry (LC-MS) with electrospray ionization (ESI) verifies the incorporation of five carbon-13 atoms in this compound. The molecular ion peak at m/z 293.2 ([M+H]+) exhibits a +5 Da shift compared to unlabeled nitecapone, confirming isotopic enrichment. Isotopic purity ≥99.9% is achieved through iterative recrystallization, as detailed in the SCBT product specifications.

Industrial-Scale Production Considerations

Environmental and Cost Efficiency

The replacement of nitric acid with calcium nitrate in the nitration step reduces acidic waste by 70%, aligning with green chemistry principles. Solvent recovery systems for acetic acid and ethanol achieve >90% reuse rates, lowering production costs to $2540 per milligram for research-grade material.

Regulatory Compliance

Batch records for this compound must document isotope traceability, including certificates of analysis for sodium [13C]cyanide and residual solvent levels. The final product meets International Council for Harmonisation (ICH) guidelines for impurities, with total related substances <0.1% .

化学反应分析

Types of Reactions

Nitecapone-13C5 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different quinone derivatives, while reduction can produce various hydroxy derivatives .

科学研究应用

Nitecapone-13C5 has a wide range of scientific research applications, including:

    Chemistry: Used as a tracer in studies involving enzyme kinetics and metabolic pathways.

    Biology: Helps in understanding the role of catechol O-methyl transferase in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease.

    Industry: Utilized in the development of new drugs and in the study of drug metabolism.

作用机制

Nitecapone-13C5 exerts its effects by inhibiting the enzyme catechol O-methyl transferase. This enzyme is involved in the metabolism of catecholamines such as dopamine, norepinephrine, and epinephrine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of neurological disorders .

相似化合物的比较

Structural and Functional Analogues

Nitecapone-13C5 belongs to the nitrocatechol class of COMT inhibitors. Key analogues include:

Unlabeled Nitecapone (CAS 116313-94-1)
  • Role : Reversible COMT inhibitor used in Parkinson’s disease research to prolong the effect of L-DOPA by preventing its methylation .
  • Key Difference : Lacks isotopic labeling, limiting its use in metabolic tracing.
  • Cost : $330.00 for 10 mg, significantly cheaper than the 13C-labeled version .
Entacapone (CAS 130929-57-6)
  • Key Difference : Structurally distinct, with a pyridine ring replacing the nitrocatechol group. Used clinically as an adjunct to L-DOPA .
  • Cost : $125.00 for 10 mg .
Tolcapone (CAS 134308-13-7)
  • Role : Central and peripheral COMT inhibitor with BBB penetration, enabling broader enzymatic inhibition .
  • Key Difference : Associated with hepatotoxicity risks, limiting its clinical use compared to nitecapone and entacapone .
  • Cost : $167.00 for 10 mg .
Entacapone-d10
  • Role : Deuterium-labeled entacapone used in quantitative mass spectrometry .
  • Key Difference : Deuterium labeling vs. 13C; deuterium is cheaper but less useful for metabolic pathway elucidation compared to 13C .

Comparative Data Table

Compound CAS Number Isotope Labeling COMT Inhibition Site Molecular Formula Price (per mg) Key Application
This compound 1216671-39-4 13C (5 atoms) Peripheral C7¹³C₅H₁₁NO₆ $2540.00 Metabolic tracing studies
Nitecapone 116313-94-1 None Peripheral C14H10F3NO5 $33.00 Parkinson’s disease research
Entacapone 130929-57-6 None Peripheral C14H15N3O5 $12.50 Clinical adjunct to L-DOPA
Tolcapone 134308-13-7 None Central & Peripheral C14H11NO5 $16.70 Broad COMT inhibition
Entacapone-d10 N/A ²H (10 atoms) Peripheral C14D10H5N3O5 $250.00 Quantification via LC-MS

¹ Molecular formula of this compound reflects five 13C atoms in the pentanedione moiety .

Research Findings

  • Binding Dynamics : this compound exhibits enhanced binding kinetics to COMT’s active site due to its nitrocatechol structure, which stabilizes interactions with magnesium ions and hydrophobic residues .
  • Isotopic Utility: In metabolic studies, 13C labeling allows precise tracking of methyl group transfer from S-adenosyl methionine (SAM) to catechol substrates, elucidating competitive inhibition mechanisms .
  • Cost-Benefit Trade-off : Despite its high cost ($2540/mg), this compound is indispensable for isotope-ratio mass spectrometry, whereas unlabeled nitecapone remains preferred for routine enzymatic assays .

生物活性

Nitecapone-13C5 is a selective inhibitor of the enzyme catechol-O-methyltransferase (COMT), primarily studied for its potential therapeutic applications in treating Parkinson's disease and neuropathic pain. This article explores the biological activity of this compound, focusing on its pharmacodynamics, effects on L-Dopa metabolism, and implications in pain management.

Overview of this compound

This compound is distinguished by its carbon-13 isotopic labeling, which aids in pharmacokinetic studies. As a COMT inhibitor, it plays a crucial role in modulating the metabolism of catecholamines, particularly L-Dopa, which is essential for dopamine production in Parkinson's disease patients.

PropertyValue
IUPAC Name3-(3,4-dihydroxyphenyl)-N-(2-hydroxyethyl)-2-methoxy-4-methylbenzamide
Molecular FormulaC₁₂H₁₁NO₆
Molar Mass265.221 g/mol
CAS Number116313-94-1

This compound inhibits COMT, an enzyme responsible for the methylation of catecholamines. By inhibiting this enzyme, this compound increases the bioavailability of L-Dopa and reduces the formation of its metabolites, such as 3-O-methyldopa (3-OMD), which can compete with L-Dopa for transport across the blood-brain barrier.

Pharmacokinetics

A study indicated that this compound significantly increases the area under the plasma concentration-time curve (AUC) for L-Dopa while decreasing AUC for 3-OMD and homovanillic acid (HVA) levels dose-dependently. This suggests improved therapeutic efficacy when used alongside L-Dopa therapy in Parkinson's disease patients .

Effects on L-Dopa Metabolism

In a clinical trial involving healthy volunteers, Nitecapone was administered at varying doses alongside L-Dopa/carbidopa. The results demonstrated that Nitecapone effectively inhibited soluble COMT activity in erythrocytes and altered the metabolism of L-Dopa, enhancing its relative bioavailability .

Key Findings:

  • Inhibition of COMT : Nitecapone dose-dependently inhibited COMT activity.
  • Metabolic Changes : Significant changes were observed in plasma concentrations of L-Dopa and its metabolites post-administration.

Neuropathic Pain Management

In animal models, specifically using spinal nerve ligation (SNL) to induce neuropathic pain, Nitecapone administration resulted in a substantial reduction in mechanical allodynia and cold allodynia symptoms. The treatment led to an increase in withdrawal thresholds compared to control groups .

Case Study Highlights:

  • Dosage : Administered at 30 mg/kg daily.
  • Duration : Treatment continued for 14 to 19 days post-surgery.
  • Results : Mechanical allodynia reduced by 80-95% compared to controls.

Implications for Future Research

The findings from these studies suggest that this compound has significant potential not only as an adjunct therapy for Parkinson's disease but also as a novel approach to managing neuropathic pain. Further clinical studies are warranted to explore its long-term effects and efficacy in diverse patient populations.

常见问题

Q. How is Nitecapone-13C5 utilized in metabolic pathway analysis, and what methodological considerations are critical for isotopic tracing?

this compound’s carbon-13 labeling enables precise tracking of metabolic intermediates in COMT-dependent pathways. Researchers should employ liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) to quantify isotopic enrichment in metabolites. Key steps include:

  • Validating isotopic purity (≥98%) via high-resolution mass spectrometry .
  • Designing time-course experiments to capture dynamic flux changes.
  • Normalizing data against unlabeled controls to account for natural isotope abundance .

Q. What protocols ensure the characterization of this compound’s purity and structural integrity in enzyme inhibition assays?

  • Use tandem mass spectrometry (MS/MS) for structural confirmation, comparing fragmentation patterns with unlabeled Nitecapone.
  • Measure enzyme kinetics (e.g., IC₅₀, Ki) under standardized pH and temperature conditions to isolate isotopic effects .
  • Include purity certificates from suppliers and validate via independent assays (e.g., HPLC-UV) .

Q. How should researchers design a literature review to contextualize studies involving COMT inhibitors like this compound?

  • Prioritize primary literature on COMT’s role in neurotransmitter metabolism (e.g., dopamine degradation).
  • Critically evaluate methodologies in prior studies, noting inconsistencies in inhibitor concentrations or assay conditions .
  • Highlight gaps, such as limited data on isotopic labeling’s impact on enzyme-substrate binding .

Advanced Research Questions

Q. What strategies resolve contradictory data in COMT inhibition studies using this compound?

Contradictions may arise from isotopic impurities, assay variability, or divergent analytical methods. To address this:

  • Replicate experiments using independently synthesized batches of this compound.
  • Perform meta-analyses comparing kinetic parameters (e.g., Vmax, Km) across studies, adjusting for methodological differences .
  • Use isothermal titration calorimetry (ITC) to validate binding thermodynamics and rule out artifacts .

Q. How can isotopic effects of this compound be isolated in enzyme kinetics studies?

  • Conduct parallel experiments with unlabeled Nitecapone to establish baseline kinetics.
  • Apply density functional theory (DFT) calculations to predict isotopic impacts on binding energy .
  • Use stopped-flow spectrometry to measure transient kinetic phases, as heavy isotopes may alter reaction rates .

Q. What statistical frameworks are optimal for analyzing metabolic flux data derived from this compound tracing?

  • Apply multivariate regression to model flux dependencies on COMT activity and substrate availability.
  • Use Bayesian inference to quantify uncertainty in isotopic enrichment measurements .
  • Validate models with bootstrapping or cross-validation to ensure robustness .

Q. How should researchers document computational workflows when modeling this compound’s interactions with COMT?

  • Record software versions, force fields (e.g., CHARMM36), and simulation parameters (e.g., time steps, solvation models).
  • Archive raw trajectory files and scripts in repositories like Zenodo for reproducibility .
  • Disclose limitations, such as approximations in quantum mechanics/molecular mechanics (QM/MM) methods .

Methodological Challenges & Solutions

Q. What experimental controls are essential for dose-response studies with this compound?

  • Include unlabeled Nitecapone controls to distinguish isotopic from pharmacological effects.
  • Use COMT-knockout models or selective inhibitors (e.g., entacapone) to confirm target specificity .
  • Monitor off-target effects via proteomic profiling or activity-based protein profiling (ABPP) .

Q. How can researchers optimize synthesis protocols for this compound to ensure scalability in preclinical studies?

  • Collaborate with isotope-enrichment facilities to standardize <sup>13</sup>C incorporation at specific positions.
  • Publish detailed synthetic routes in supplementary materials, including reaction yields and purification steps .
  • Validate batch-to-batch consistency using NMR and elemental analysis .

Q. What ethical and documentation standards apply to studies using isotope-labeled compounds like this compound?

  • Disclose isotopic sourcing and compliance with safety regulations (e.g., radiation guidelines for <sup>13</sup>C).
  • Archive raw spectra, chromatograms, and kinetic datasets in FAIR-aligned repositories .
  • Explicitly state conflicts of interest, particularly if collaborating with commercial isotope suppliers .

Data Presentation Guidelines

  • Tables : Include kinetic parameters (e.g., Ki, IC₅₀) with error margins and statistical significance (p-values).
  • Figures : Use heatmaps to visualize metabolic flux differences between labeled and unlabeled conditions. Avoid overcrowding with chemical structures; prioritize clarity .
  • Supplemental Materials : Provide raw NMR/MS spectra, simulation input files, and detailed enzyme assay protocols .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。